molecular formula C16H12N6O2S B12677358 3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile CAS No. 61488-76-4

3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile

Cat. No.: B12677358
CAS No.: 61488-76-4
M. Wt: 352.4 g/mol
InChI Key: ZVXMPDZUGAZYOP-UHFFFAOYSA-N
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Description

3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile is an organic compound known for its vibrant red color. It is commonly used as a dye, particularly in the textile industry, due to its excellent colorfastness and stability .

Preparation Methods

The synthesis of 3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile involves the following steps :

    Starting Materials: The primary raw materials are 2-amino-6-nitrobenzothiazole and 3-methyl-N-ethyl-N-cyanoethyl aniline.

    Diazotization: 2-amino-6-nitrobenzothiazole undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-N-ethyl-N-cyanoethyl aniline to form the desired product.

    Purification: The product is filtered, ground, and dried to obtain the final compound.

Chemical Reactions Analysis

3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile has several scientific research applications :

    Chemistry: It is used as a dye in various chemical processes and as a marker in analytical chemistry.

    Biology: The compound is used in biological staining techniques to highlight specific structures in cells and tissues.

    Medicine: Research is ongoing to explore its potential use in medical diagnostics and as a therapeutic agent.

    Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile involves its interaction with molecular targets in the dyeing process . The compound binds to the fibers of the material, forming strong covalent bonds that result in excellent colorfastness. The nitrobenzothiazole moiety plays a crucial role in the stability and intensity of the color.

Comparison with Similar Compounds

3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile can be compared with other azo dyes, such as :

    Disperse Red 145: Similar in structure but differs in the substituents on the benzothiazole ring.

    Disperse Red 2B: Another azo dye with a different molecular structure but similar applications in the textile industry.

The uniqueness of this compound lies in its specific molecular structure, which imparts superior colorfastness and stability compared to other dyes.

Properties

CAS No.

61488-76-4

Molecular Formula

C16H12N6O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C16H12N6O2S/c17-8-1-9-18-11-2-4-12(5-3-11)20-21-16-19-14-7-6-13(22(23)24)10-15(14)25-16/h2-7,10,18H,1,9H2

InChI Key

ZVXMPDZUGAZYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCC#N)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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